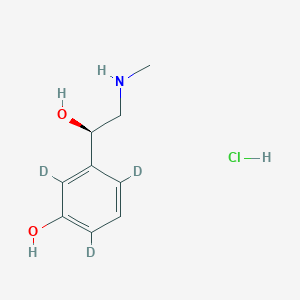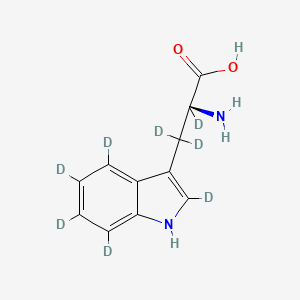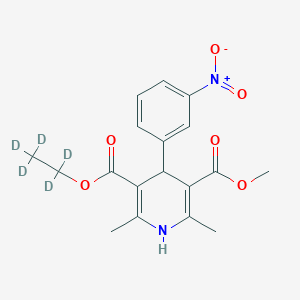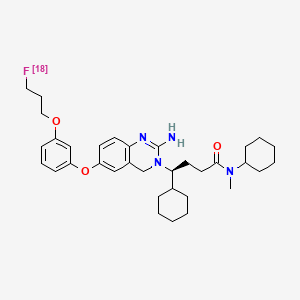![molecular formula C18H19N3O4S B12408967 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a deuterated phenyl group, which can be useful in isotopic labeling studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione involves multiple steps, starting from commercially available precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the phenyl ring, typically achieved through catalytic exchange reactions.
Formation of the Thiazolidine Ring: This can be accomplished via cyclization reactions involving appropriate thiourea derivatives and α-halo acids.
Coupling Reactions: The final step involves coupling the deuterated phenyl group with the thiazolidine-2,4-dione core using suitable linkers and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypyridinyl moiety.
Reduction: Reduction reactions can target the thiazolidine ring, potentially leading to ring-opening or hydrogenation.
Substitution: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions, facilitated by the presence of deuterium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the thiazolidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a model system for studying isotopic effects and reaction mechanisms. The presence of deuterium atoms allows for detailed kinetic isotope effect studies.
Biology
In biological research, the compound’s thiazolidine-2,4-dione core is of interest due to its potential anti-inflammatory and antidiabetic properties. It can be used in drug development and pharmacological studies.
Medicine
The compound may have therapeutic potential, particularly in the treatment of metabolic disorders. Its unique structure allows for targeted interactions with specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can modulate enzyme activity, while the deuterated phenyl group may influence the compound’s stability and reactivity. The hydroxypyridinyl moiety can participate in hydrogen bonding and coordination with metal ions, further affecting the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.
Pioglitazone: Similar to rosiglitazone, with applications in metabolic disorder treatment.
Deuterated Phenyl Compounds: Various deuterated phenyl derivatives used in isotopic labeling studies.
Uniqueness
The uniqueness of 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione lies in its combination of a deuterated phenyl group and a biologically active thiazolidine-2,4-dione core. This dual functionality makes it a valuable compound for both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H19N3O4S |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
5-[[2,3,5,6-tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i2D,3D,5D,6D |
Clave InChI |
AGQGGZNSVNKGDU-KDWOUJHVSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCN(C)C3=NC=C(C=C3)O)[2H] |
SMILES canónico |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


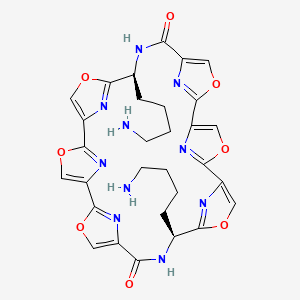



![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)

![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)

![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
